4,4,6-trimethyl-4,8,9,10-tetrahydrocyclopenta[g]pyrrolo[3,2,1-ij]quinoline-1,2-dione
Description
Properties
IUPAC Name |
9,11,11-trimethyl-12-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1,6,8(15),9-tetraene-13,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-9-8-17(2,3)18-14-12(9)7-10-5-4-6-11(10)13(14)15(19)16(18)20/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCWTSLIEMAILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=C4CCCC4=C3C(=O)C2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-4,8,9,10-tetrahydrocyclopenta[g]pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, starting with the construction of the pyrroloquinoline core. One common synthetic route includes the condensation of appropriate precursors under controlled conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxidized forms.
Reduction: : Reducing the compound, often involving the carbonyl group.
Substitution: : Replacing one or more atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Hydrazine hydrate (N2H4·H2O) is often used for reduction reactions.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary, but they often include derivatives of the original compound with altered functional groups or molecular structures.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Specifically, studies have shown that modifications of the cyclopenta[g]pyrrole framework can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains. The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Materials Science Applications
Organic Electronics
Due to its unique electronic properties, 4,4,6-trimethyl-4,8,9,10-tetrahydrocyclopenta[g]pyrrolo[3,2,1-ij]quinoline-1,2-dione is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material enhances the efficiency of these devices .
Polymer Chemistry
This compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability while providing functional properties such as conductivity or luminescence .
Chemical Intermediate
The compound acts as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations that can lead to diverse chemical entities used in pharmaceuticals and agrochemicals. The synthetic routes often involve multi-step processes that leverage its reactivity to produce targeted compounds efficiently .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its anticoagulant activity may be due to the inhibition of certain enzymes involved in blood clotting. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
4,4,6-trimethyl-4,8,9,10-tetrahydrocyclopenta[g]pyrrolo[3,2,1-ij]quinoline-1,2-dione: can be compared with other similar quinoline derivatives, such as quinoline , isoquinoline , and quinolone . While these compounds share structural similarities, they may differ in their biological activities and applications. The uniqueness of this compound lies in its specific structural features and the resulting properties.
Biological Activity
The compound 4,4,6-trimethyl-4,8,9,10-tetrahydrocyclopenta[g]pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex bicyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for this compound is , and its structure features a fused bicyclic system that contributes to its unique biological properties.
Molecular Weight
- Molecular Weight: 258.32 g/mol
IUPAC Name
- IUPAC Name: this compound
Antibacterial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance:
- Activity Against Gram-positive Bacteria: Studies have shown that similar tetracyclic structures demonstrate potent activity against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of specific functional groups enhances this activity.
Antifungal and Antiparasitic Properties
Compounds with similar structural motifs have been reported to possess antifungal and antiparasitic activities. For example:
- Fused Tetracyclic Systems: These compounds have been established as effective against various fungal strains and parasites due to their ability to inhibit essential biological pathways .
Anticancer Potential
The potential anticancer activity of this compound is noteworthy:
- Mechanisms of Action: Similar compounds have been identified as inhibitors of topoisomerases I and II, which are critical enzymes involved in DNA replication and transcription. Inhibition of these enzymes can lead to cancer cell apoptosis .
Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various quinoline derivatives, it was found that those with specific substitutions exhibited enhanced activity against MRSA compared to standard antibiotics like Ofloxacin. The study highlighted the importance of structural modifications in improving pharmacological efficacy .
Case Study 2: Anticancer Activity
Another significant study focused on the anticancer properties of fused tetracyclic quinolines. The researchers demonstrated that these compounds could effectively induce apoptosis in cancer cell lines through the inhibition of topoisomerase enzymes. This mechanism suggests a promising avenue for developing new anticancer agents based on this structural framework .
Q & A
Q. Q1. What are the recommended synthetic strategies for preparing 4,4,6-trimethyl-4,8,9,10-tetrahydrocyclopenta[g]pyrrolo[3,2,1-ij]quinoline-1,2-dione, and how do reaction conditions impact yield?
Methodological Answer:
- Key Steps :
- Core Cyclization : Use a one-pot multi-step approach, such as combining Grignard reagent additions (e.g., alkyl/aryl-MgX) with cyclocondensation. For example, describes a method where THF and controlled temperatures (0°C to RT) are critical for forming fused pyrrolo-quinoline systems.
- Methylation : Introduce methyl groups via alkylation agents (e.g., methyl iodide) under basic conditions (K₂CO₃/NaH).
- Optimization :
- Solvent polarity (THF vs. DMF) affects reaction rates and byproduct formation.
- Temperature gradients (e.g., 0°C quenching to RT stirring) minimize side reactions.
- Yield Data : Similar derivatives achieve 50–70% yields under optimized conditions .
Q. Q2. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals in the tetrahydrocyclopenta ring (e.g., δ 1.2–2.8 ppm for methyl groups and δ 120–150 ppm for aromatic carbons) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₂O₂: 346.1685; observed: 346.1682) .
- Chromatography :
Advanced Research Questions
Q. Q3. What reaction mechanisms govern the compound’s stability under acidic or oxidative conditions?
Methodological Answer:
- Mechanistic Insights :
- Acidic Hydrolysis : The lactam ring (quinoline-1,2-dione) is susceptible to acid-catalyzed ring-opening. Monitor via pH-dependent ¹H NMR (disappearance of δ 10.5 ppm NH signal) .
- Oxidative Stability : Conjugated cyclopenta systems resist oxidation due to aromatic stabilization, but methyl groups may undergo slow hydroxylation (validate via LC-MS tracking [M+16]⁺ adducts) .
Q. Q4. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
Methodological Answer:
- DFT Workflow :
- Geometry Optimization : Use B3LYP/6-311+G(d,p) to model the fused ring system.
- Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate electrophilicity, aligning with UV-Vis λ_max ~320 nm .
- NBO Analysis : Charge distribution shows electron-deficient quinoline-dione core, directing nucleophilic attacks to the pyrrolo nitrogen .
Q. Q5. How does solvent polarity affect the compound’s fluorescence properties and aggregation behavior?
Methodological Answer:
- Experimental Design :
- Solvent Screening : Measure fluorescence quantum yield (Φ) in DCM, MeOH, and DMSO.
- Aggregation Studies : Use dynamic light scattering (DLS) in water/THF mixtures.
- Data : Polar aprotic solvents (DMSO) enhance Φ by reducing non-radiative decay, while aggregation in aqueous media quenches emission .
Q. Q6. What strategies resolve contradictions in reported spectroscopic data for structurally analogous compounds?
Methodological Answer:
- Case Study :
- Conflict : Discrepancies in ¹³C NMR shifts for methyl groups (δ 22–25 ppm vs. δ 26–28 ppm).
- Resolution :
Verify crystallographic data (if available) to confirm substituent positions.
Re-run NMR with cryoprobes to enhance sensitivity for low-abundance conformers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
